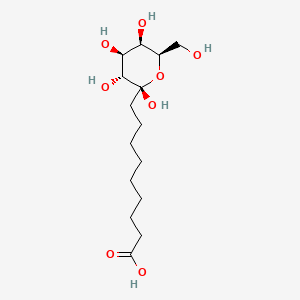

9-(B-D-Galactopyranose)-nonanoic acid

Description

Overview of Carbohydrate-Fatty Acid Conjugates in Biological Systems

Carbohydrate-fatty acid conjugates are a subset of glycolipids where one or more fatty acid molecules are linked to a carbohydrate moiety. These amphipathic molecules, possessing both a hydrophilic (water-loving) sugar head and a hydrophobic (water-fearing) lipid tail, are integral components of cell membranes. researchgate.net Their structural arrangement allows them to play crucial roles in maintaining membrane stability and fluidity. nih.gov

In biological systems, these conjugates are involved in various functions, including acting as cell surface receptors and modulating the activity of membrane proteins. nih.gov The diversity in both the carbohydrate and fatty acid components leads to a wide range of structures with specific biological activities. For instance, certain glycolipids are recognized by specific proteins called lectins, initiating signaling cascades within the cell. nih.gov

Structural Classification of Glycolipids with Fatty Acyl Moieties

Glycolipids can be broadly classified based on the nature of their lipid backbone. The two major classes are glycosphingolipids, which are built on a ceramide (sphingosine and fatty acid) core, and glyceroglycolipids, which have a glycerol (B35011) backbone. nih.gov Glycolipids with fatty acyl moieties that are not part of a glycerol or sphingosine (B13886) backbone represent a simpler class of these molecules. These can be formed by the direct esterification or etherification of a fatty acid or fatty alcohol to a carbohydrate.

The classification can be further refined based on the type of carbohydrate and the nature of the fatty acid chain (e.g., length, degree of saturation). This structural diversity is key to their functional specificity in biological systems.

Definition and Research Context of 9-(β-D-Galactopyranose)-nonanoic acid as a Model Glycolipid

9-(β-D-Galactopyranose)-nonanoic acid is a synthetic glycolipid that serves as a model compound for studying the fundamental properties and interactions of carbohydrate-fatty acid conjugates. It consists of a nine-carbon saturated fatty acid, nonanoic acid (also known as pelargonic acid), linked to a galactose sugar molecule. biosynth.com The β-D-Galactopyranose designation specifies the stereochemistry of the galactose unit.

As a model glycolipid, this compound offers a simplified and well-defined structure for investigating various biochemical and biophysical phenomena. Its amphipathic nature makes it a useful tool for studying processes such as self-assembly into micelles or bilayers, which are fundamental to the structure of biological membranes. researchgate.net Furthermore, synthetic glycolipids like this are employed in research to probe the binding specificities of lectins and other carbohydrate-binding proteins, which can be modulated by the presence of the lipid component. nih.govnih.gov The potential for anti-inflammatory properties, a characteristic noted in some synthetic glycolipids, is also an area of research interest. biosynth.com

Table 1: Physicochemical Properties of the Constituent Moieties

| Property | Nonanoic Acid | β-D-Galactopyranose |

| Chemical Formula | C₉H₁₈O₂ nist.gov | C₆H₁₂O₆ |

| Molar Mass | 158.24 g/mol nist.gov | 180.16 g/mol |

| Appearance | Colorless oily liquid wikipedia.org | White crystalline solid |

| Solubility in Water | Nearly insoluble wikipedia.org | Soluble |

Table 2: Chemical Identification of 9-(β-D-Galactopyranose)-nonanoic acid

| Identifier | Value |

| CAS Number | 83345-63-5 biosynth.com |

| Chemical Formula | C₁₅H₂₈O₈ biosynth.com |

| Molecular Weight | 336.38 g/mol biosynth.com |

Structure

3D Structure

Propriétés

Formule moléculaire |

C15H28O8 |

|---|---|

Poids moléculaire |

336.38 g/mol |

Nom IUPAC |

9-[(2R,3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]nonanoic acid |

InChI |

InChI=1S/C15H28O8/c16-9-10-12(19)13(20)14(21)15(22,23-10)8-6-4-2-1-3-5-7-11(17)18/h10,12-14,16,19-22H,1-9H2,(H,17,18)/t10-,12+,13+,14-,15-/m1/s1 |

Clé InChI |

IFQDVDBDMQLILK-BGNCJLHMSA-N |

SMILES isomérique |

C(CCCC[C@@]1([C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)CCCC(=O)O |

SMILES canonique |

C(CCCCC1(C(C(C(C(O1)CO)O)O)O)O)CCCC(=O)O |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization of 9 β D Galactopyranose Nonanoic Acid

Strategies for Galactopyranose-Nonanoic Acid Backbone Construction

The creation of the fundamental 9-(β-D-galactopyranose)-nonanoic acid structure can be achieved through various synthetic routes, including chemoenzymatic pathways, modification of larger saccharides, and stereoselective chemical methods.

Chemoenzymatic Synthesis Pathways for Carbohydrate-Fatty Acid Conjugates

Chemoenzymatic synthesis combines the specificity of enzymes with the versatility of chemical reactions, offering an efficient route to carbohydrate-fatty acid conjugates. rjeid.com Lipases are commonly employed enzymes for this purpose due to their ability to catalyze esterification or transesterification reactions under mild conditions. nih.govresearchgate.net

The general chemoenzymatic approach involves the enzymatic coupling of a galactose donor with a derivative of nonanoic acid. For instance, lipases can catalyze the reaction between galactose and a vinyl ester of nonanoic acid. acs.org This method is advantageous for its high regioselectivity, often targeting the primary hydroxyl group of the sugar, and its operation under conditions that avoid the need for extensive protecting group chemistry. nih.govmdpi.com The kinetics of these lipase-catalyzed reactions are influenced by several factors, including the type of lipase (B570770), reaction medium, temperature, and the ratio of substrates. mdpi.com Solvents like 2-methyl-2-butanol (B152257) (2M2B) or deep eutectic solvents (DES) are often used to enhance the solubility of the polar sugar and non-polar fatty acid components. acs.orgmdpi.com

Another enzymatic strategy involves β-galactosidases, which naturally hydrolyze β-galactoside bonds but can be used for synthesis via transgalactosylation. researchgate.netmdpi.com In a low-water environment, these enzymes can catalyze the transfer of a galactose unit from a donor substrate (like lactose) to an acceptor molecule, such as a 9-hydroxynonanoic acid derivative. nih.govfrontiersin.org This approach offers excellent stereocontrol, specifically yielding the desired β-anomer. nih.gov

| Enzyme Class | Typical Reaction | Substrates | Key Advantages |

| Lipase | Transesterification/Esterification mdpi.com | Galactose, Vinyl nonanoate (B1231133) acs.org | High regioselectivity, mild conditions nih.gov |

| β-Galactosidase | Transgalactosylation researchgate.net | Lactose (B1674315) (donor), 9-hydroxynonanoic acid (acceptor) | High stereoselectivity for β-linkage nih.gov |

Oligosaccharide Modification and Saccharification Techniques

While less direct for synthesizing a monosaccharide conjugate, techniques involving larger carbohydrates can be adapted. Oligosaccharides like lactose can serve as the galactose donor in β-galactosidase-catalyzed reactions. researchgate.net In this process, the enzyme cleaves lactose and transfers the galactose moiety to an acceptor molecule, such as a derivative of 9-hydroxynonanoic acid. The yield of such transgalactosylation reactions depends heavily on the kinetic properties of the specific β-galactosidase used. researchgate.net

Saccharification, the enzymatic breakdown of polysaccharides into simpler sugars, is not a primary method for constructing this specific glycolipid. However, it could theoretically be used to generate the galactose starting material from biomass.

Stereoselective Synthetic Approaches for Glycolipids

Purely chemical methods provide robust and scalable routes to glycolipids, with precise control over stereochemistry. The Koenigs-Knorr reaction is a classic and widely used method for forming glycosidic bonds. wikipedia.orgnumberanalytics.comnumberanalytics.com This reaction involves a glycosyl halide donor, typically an acetyl-protected galactosyl bromide, and an alcohol acceptor, which would be a protected form of 9-hydroxynonanoic acid. researchgate.net

The reaction is typically promoted by heavy metal salts, such as silver carbonate or silver triflate. wikipedia.orgresearchgate.net A key feature of the Koenigs-Knorr reaction is the use of a "participating" protecting group (like an acetyl group) at the C2 position of the galactose. This group provides anchimeric assistance, which directs the incoming alcohol to attack from the opposite face, resulting in the stereoselective formation of the 1,2-trans-glycosidic bond, corresponding to the desired β-anomer. wikipedia.org

Koenigs-Knorr Reaction Parameters

| Component | Example | Role |

|---|---|---|

| Glycosyl Donor | Acetobromogalactose | Source of the galactose unit |

| Glycosyl Acceptor | Methyl 9-hydroxynonanoate | Forms the aglycone part |

| Promoter | Silver(I) Carbonate wikipedia.org | Activates the glycosyl halide |

| C2-Protecting Group | Acetyl | Ensures β-stereoselectivity via anchimeric assistance wikipedia.org |

Alternative methods like the Helferich method, which uses mercury salts, can also be employed for this glycosylation. wikipedia.org The choice of promoter, solvent, and reaction conditions is crucial for optimizing the yield and stereoselectivity of the final product. numberanalytics.com

Functional Group Modifications and Conjugation Chemistry

Once 9-(β-D-galactopyranose)-nonanoic acid is synthesized, its terminal carboxylic acid and the hydroxyl groups on the sugar provide reactive handles for further chemical modification. These modifications are essential for creating tools to study biological processes or for linking the glycolipid to other biomolecules.

Approaches for Bioactive Probe and Reporter Generation

To visualize and track the glycolipid in biological systems, fluorescent dyes or other reporter tags can be attached. The carboxylic acid terminus of the nonanoic acid chain is a prime site for modification.

Fluorescent Labeling: Fluorescent probes can be created by coupling an amine-containing fluorophore (e.g., a rhodamine or BODIPY derivative) to the terminal carboxylic acid via an amide bond. This reaction is typically facilitated by carbodiimide (B86325) coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS-ester intermediate. thermofisher.com

Alternatively, the carbohydrate moiety can be labeled. After selective oxidation of the sugar's hydroxyl groups to create aldehydes or ketones, they can be reacted with fluorescent hydrazides or aminooxy compounds to form stable hydrazone or oxime linkages, respectively. biotium.com

"Clickable" Probes: For more versatile labeling, "clickable" functional groups like azides or alkynes can be introduced. escholarship.orgtennessee.edu An azide (B81097) group can be incorporated into the fatty acid chain during its initial synthesis. This allows the resulting glycolipid probe to be conjugated to a wide variety of reporter molecules (e.g., fluorophores, biotin) that bear a complementary alkyne group via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. escholarship.orgtennessee.eduescholarship.org

| Probe Type | Functional Group | Conjugation Chemistry | Application |

| Fluorescent Probe | Carboxylic Acid | EDC/NHS coupling with amine-fluorophore thermofisher.com | Cellular imaging, tracking metabolism |

| Biotinylated Probe | Carboxylic Acid | EDC/NHS coupling with biotin-amine | Affinity purification, detection |

| "Clickable" Probe | Azide/Alkyne | CuAAC ("click" chemistry) escholarship.org | Versatile labeling with various reporters tennessee.edu |

Covalent Linkage Strategies for Biomolecular Applications (e.g., peptide, protein conjugates)

The terminal carboxylic acid of 9-(β-D-galactopyranose)-nonanoic acid is the most common site for covalent attachment to other biomolecules, particularly those containing primary amines, such as peptides and proteins. neulandlabs.comnih.gov This conjugation can enhance the properties of peptides, such as stability and bioavailability, or be used to target the glycolipid to specific cellular locations. neulandlabs.comnih.gov

The most prevalent method for forming this link is through the creation of a stable amide bond. This is achieved using carbodiimide chemistry, where EDC activates the carboxylic acid. thermofisher.comthermofisher.com The addition of NHS or its water-soluble analog (Sulfo-NHS) is highly recommended as it converts the unstable O-acylisourea intermediate into a semi-stable NHS ester. thermofisher.comrsc.org This amine-reactive intermediate then efficiently reacts with a primary amine on a peptide or protein (e.g., the N-terminus or the side chain of a lysine (B10760008) residue) to form the final amide bond. jpt.comresearchgate.net The reaction is typically performed in a buffer at a slightly acidic pH (4.5-6.0) for the EDC activation step, followed by an increase in pH (7.2-8.0) to facilitate the reaction with the amine. thermofisher.com

This strategy has been widely used to conjugate various lipids and functionalized molecules to proteins and peptides for applications ranging from antibody generation to creating targeted drug delivery systems. jpt.comavantiresearch.com

Regiospecific and Site-Specific Derivatization of 9-(β-D-Galactopyranose)-nonanoic acid

The selective modification of the galactopyranose moiety of 9-(β-D-galactopyranose)-nonanoic acid is a critical area of research, enabling the fine-tuning of its physicochemical properties and biological activity. The galactose unit presents several hydroxyl groups with varying reactivity, making regioselective derivatization a significant chemical challenge. nih.govacs.org The primary hydroxyl group at the C-6 position is generally the most reactive, followed by the equatorial hydroxyl at C-3, the axial hydroxyl at C-4, and the hydroxyl at C-2. nih.govacs.org This inherent reactivity difference can be exploited for site-specific modifications.

Methodologies for the regiospecific derivatization of the galactose unit can be broadly categorized into chemical and enzymatic approaches. Chemical methods often involve the use of protecting groups to block more reactive hydroxyls, followed by derivatization of the desired position and subsequent deprotection. ingentaconnect.com For instance, the formation of a 4,6-O-benzylidene acetal (B89532) on a galactopyranoside derivative directs acylation or alkylation to the C-2 and C-3 positions. nih.gov The regioselectivity between these two positions can be further controlled by factors such as the choice of catalyst and reaction conditions. nih.gov

Enzymatic methods, particularly those employing lipases, have gained prominence due to their high regioselectivity under mild reaction conditions. tandfonline.commdpi.com Lipases are known to preferentially acylate the primary hydroxyl group of sugars in non-aqueous solvents. nih.gov This selectivity is attributed to the steric accessibility of the primary hydroxyl group within the enzyme's active site. For example, lipase-catalyzed acylation of alkyl galactosides with fatty acids predominantly yields the 6-O-acyl ester. researchgate.net

Recent advancements in catalysis have also introduced novel methods for site-selective modifications. For example, chiral phosphoric acid catalysts have been shown to direct the regioselective acetalization of diols in monosaccharides, which can then be used to synthesize differentially protected building blocks. chemrxiv.org Furthermore, strategies for the site-specific modification of glycosides are being developed to create diverse building blocks for various applications. nih.govnih.gov

The following table summarizes representative examples of regioselective derivatization reactions on galactose derivatives, illustrating the principles that could be applied to 9-(β-D-galactopyranose)-nonanoic acid.

| Galactose Derivative | Reagents and Conditions | Position of Derivatization | Product | Yield (%) |

| Methyl 4,6-O-benzylidene-β-D-galactopyranoside | Acetic anhydride, pyridine | C-2 and C-3 | Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-β-D-galactopyranoside | High |

| Alkyl β-D-galactopyranoside | Palmitic acid, immobilized lipase | C-6 | Alkyl 6-O-palmitoyl-β-D-galactopyranoside | Good |

| 4,6-O-Benzylidene-β-D-glucopyranosides | Copper(II) chloride, acylating agent | C-3 | 3-O-Acylated derivative | Variable |

This table presents illustrative examples of regioselective reactions on galactose derivatives and does not represent data for 9-(β-D-galactopyranose)-nonanoic acid specifically.

Further research into the regiospecific and site-specific derivatization of 9-(β-D-galactopyranose)-nonanoic acid is crucial for exploring its full potential in various applications, from material science to the development of novel bioactive molecules.

Molecular Interactions and Biophysical Characterization of 9 β D Galactopyranose Nonanoic Acid

Interfacial Behavior and Membrane Interactions

The dual-character of 9-(β-D-Galactopyranose)-nonanoic acid drives its interaction with and incorporation into lipid membranes, leading to significant effects on the organization, dynamics, and stability of these biological structures.

Influence on Lipid Bilayer Organization and Dynamics

The insertion of 9-(β-D-Galactopyranose)-nonanoic acid into a lipid bilayer is expected to modulate its physical properties. The nonanoic acid tail, a nine-carbon saturated fatty acid, can intercalate between the acyl chains of phospholipids. This intercalation can disrupt the ordered packing of the lipid tails, thereby increasing the fluidity of the membrane, particularly in more rigid, gel-phase membranes. The extent of this fluidizing effect is dependent on the concentration of the glycolipid and the initial state of the membrane. Studies on similar amphiphilic molecules suggest that at lower concentrations, such compounds may increase membrane fluidity, while at higher concentrations, they might induce phase separation or the formation of distinct domains. The bulky galactopyranose headgroup will reside at the membrane-water interface, potentially influencing the spacing between phospholipid headgroups and altering the hydration layer of the membrane.

Modulation of Vesicle Formation and Stability

Monocarboxylic acids, such as nonanoic acid, are known to self-assemble into vesicles under specific conditions of pH and concentration. For instance, nonanoic acid can form stable vesicles at a pH close to its pKa in bilayers, which is around 7.0. At lower pH values, these vesicles are unstable and tend to form oil droplets, while at higher pH values, they form micelles. The stability of these fatty acid vesicles is attributed to the formation of hydrogen-bond networks between the ionized and neutral forms of the carboxylic acid.

The addition of a bulky, hydrophilic headgroup like β-D-galactopyranose to the nonanoic acid chain is likely to alter these self-assembly properties. The resulting 9-(β-D-Galactopyranose)-nonanoic acid is a more complex amphiphile, and its ability to form stable vesicles will depend on the interplay between the packing of the hydrophobic tails and the interactions of the large, hydrated sugar headgroups. The critical vesicle concentration (CVC), which is the minimum concentration required to form vesicles, may be significantly different from that of pure nonanoic acid. The presence of the galactose headgroup could potentially increase the stability of the vesicles over a wider range of pH and temperature conditions due to the strong hydration and hydrogen-bonding capacity of the sugar moiety.

Transverse and Lateral Distribution Studies within Biological Membranes

The distribution of 9-(β-D-Galactopyranose)-nonanoic acid within a biological membrane is not expected to be uniform. Transversely, the molecule will orient with its nonanoic acid tail embedded in the hydrophobic core of the bilayer and the galactopyranose headgroup exposed to the aqueous environment. The potential for this molecule to "flip-flop" between the inner and outer leaflets of the membrane is likely to be low due to the high energetic cost of translocating the polar galactose headgroup through the hydrophobic membrane interior.

Laterally, the distribution of 9-(β-D-Galactopyranose)-nonanoic acid within the plane of the membrane can be influenced by interactions with other membrane components. It may preferentially associate with specific lipid domains, such as those enriched in cholesterol or sphingolipids, to form microdomains or "rafts." The lateral diffusion of the molecule within the membrane, which describes its translational movement in the bilayer plane, would be governed by the viscosity of the lipid matrix and its interactions with other membrane molecules. Techniques such as fluorescence recovery after photobleaching (FRAP) could be employed to measure its lateral diffusion coefficient and provide insights into its mobility and potential confinement within specific membrane regions.

Ligand-Receptor Recognition Mechanisms

The terminal galactose residue of 9-(β-D-Galactopyranose)-nonanoic acid serves as a recognition motif for specific protein interactions, most notably with the B subunit of cholera toxin. This interaction is a prime example of molecular mimicry, where a synthetic molecule emulates a natural ligand to engage in a biological recognition event.

Principles of Molecular Mimicry in Glycoconjugate-Mediated Recognition

Molecular mimicry in glycoconjugate recognition involves the design and synthesis of molecules that structurally and functionally imitate natural carbohydrate ligands. In the context of 9-(β-D-Galactopyranose)-nonanoic acid, the molecule is designed to mimic the terminal galactose residue of the ganglioside GM1, the natural receptor for the cholera toxin B (CTB) subunit. The principle behind this mimicry is that the essential binding interactions between the natural ligand and the protein receptor are primarily dictated by the terminal sugar moiety.

The binding of CTB to GM1 is a high-affinity interaction that is crucial for the entry of cholera toxin into intestinal epithelial cells. The toxin's B subunit has a specific binding pocket that recognizes the terminal galactose and sialic acid residues of GM1. Synthetic glycolipids, like 9-(β-D-Galactopyranose)-nonanoic acid, present the key galactose residue in a manner that allows it to fit into this binding pocket, thereby competing with the natural ligand. The nonanoic acid tail serves to anchor the molecule in the lipid bilayer, presenting the galactose headgroup at the cell surface in a fashion analogous to the presentation of the GM1 oligosaccharide. The effectiveness of this mimicry depends on the precise stereochemistry and presentation of the sugar residue, as well as the length and nature of the lipid anchor.

Biochemical and Cellular Mechanistic Investigations of 9 β D Galactopyranose Nonanoic Acid

Enzymatic Pathways Involving 9-(β-D-Galactopyranose)-nonanoic acid and its Analogs

Substrate Specificity Studies of Glycosyltransferases and Glycosidases

The enzymatic processing of glycolipids like 9-(β-D-galactopyranose)-nonanoic acid is governed by the substrate specificity of two key enzyme families: glycosyltransferases (GTs) and glycoside hydrolases (GHs), or glycosidases.

Glycosyltransferases (GTs) are responsible for the synthesis of such compounds by transferring a sugar moiety from an activated donor to an acceptor molecule. The specificity of GTs is crucial in determining the structure of the resulting glycolipid. Studies on various GTs, particularly from the GT4 family, have revealed a broad substrate specificity. For instance, a glycolipid glycosyltransferase from the marine bacterium "Candidatus Pelagibacter sp." can utilize different sugar donors like UDP-glucose and UDP-galactose, and diacylglycerol as an acceptor to synthesize various glycoglycerolipids. nih.gov This suggests that a GT involved in the synthesis of 9-(β-D-galactopyranose)-nonanoic acid would need to recognize both the β-D-galactopyranose donor (likely UDP-galactose) and the nonanoic acid acceptor. The structural features of the acceptor, such as chain length and functional groups, are critical for recognition and catalysis. nih.gov The regioselectivity of GTs, which dictates the specific hydroxyl group on the acceptor that gets glycosylated, is controlled by key amino acid residues within the enzyme's active site. nih.gov

Glycosidases (Glycoside Hydrolases, GHs) catalyze the hydrolysis of the glycosidic bond, breaking down glycolipids. The specificity of these enzymes is directed towards the sugar moiety (glycone) and, to a lesser extent, the non-sugar part (aglycone). nih.gov A β-galactosidase would be required to cleave the β-glycosidic linkage in 9-(β-D-galactopyranose)-nonanoic acid. The enzyme's active site must accommodate the galactopyranose ring in a specific conformation. nih.govnih.gov Studies on human cytosolic β-glucosidase (hCBG), which also shows activity towards β-galactosides, demonstrate that while the glycone preference is high, a variety of aglycones can be tolerated. nih.gov The efficiency of hydrolysis can, however, be influenced by the nature of the aglycone; for instance, bulky or very hydrophobic aglycones might affect the rate of catalysis. nih.govresearchgate.net

Table 1: Factors Influencing Enzyme Specificity for 9-(β-D-Galactopyranose)-nonanoic acid

| Enzyme Class | Key Determinants of Specificity | Relevance to 9-(β-D-Galactopyranose)-nonanoic acid |

|---|

| Glycosyltransferases | - Recognition of activated sugar donor (e.g., UDP-galactose)

Biocatalytic Transformations and Enzymatic Esterification Processes

Biocatalysis offers a green and highly specific alternative to chemical synthesis for modifying compounds like 9-(β-D-galactopyranose)-nonanoic acid. Whole-cell biocatalysts and isolated enzymes can be employed for various transformations. mdpi.com For instance, the fatty acid tail of the molecule could be a target for modification. Recombinant microorganisms expressing enzymes like alcohol/aldehyde dehydrogenases can be used to transform fatty acids into dicarboxylic acids, a process that could potentially convert 9-(β-D-galactopyranose)-nonanoic acid to a dicarboxylic acid derivative. researchgate.net

Enzymatic esterification is a key biocatalytic process relevant to 9-(β-D-galactopyranose)-nonanoic acid. Lipases are commonly used enzymes that can catalyze the formation of ester bonds, often with high regioselectivity and enantioselectivity. rsc.orgresearchgate.net This process could be applied in two primary ways:

Synthesis of the Glycolipid: A lipase (B570770) could catalyze the esterification of a protected galactopyranose with a nonanoic acid derivative.

Modification of the Glycolipid: The terminal carboxylic acid group of 9-(β-D-galactopyranose)-nonanoic acid could be esterified with various alcohols to produce a range of novel glycolipid esters with different properties. For example, the enzymatic synthesis of a galactopyranose sophorolipid (B1247395) fatty acid-ester has been demonstrated using an immobilized lipase to transesterify a sophorolipid methyl ester with a protected galactopyranose. nih.gov This highlights the potential of lipases to create complex glycolipid esters. nih.gov

The choice of solvent is critical in these enzymatic reactions, with ionic liquids sometimes offering advantages over traditional organic solvents by enhancing enzyme stability and activity. rsc.org The efficiency of esterification is often limited by the production of water, which can be removed using techniques like pervaporation to drive the reaction towards product formation. rsc.org

Modulation of Cellular Processes in In Vitro Models

Investigation of Inflammatory Response Pathways and Mediator Synthesis (e.g., prostaglandin (B15479496) synthesis inhibition)

9-(β-D-Galactopyranose)-nonanoic acid is reported to possess anti-inflammatory properties, potentially through the inhibition of prostaglandin synthesis. biosynth.com Prostaglandins, such as Prostaglandin E2 (PGE2), are key mediators of inflammation, and their synthesis is a primary target for anti-inflammatory drugs. nih.govnih.gov The synthesis of PGE2 is dependent on the cyclooxygenase (COX) pathway. nih.gov

The anti-inflammatory effects of various compounds are often mediated through the modulation of key signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.govmdpi.com These pathways regulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and COX-2. mdpi.comresearchgate.net

It is plausible that 9-(β-D-galactopyranose)-nonanoic acid exerts its anti-inflammatory effects by interfering with these pathways. For example, it might:

Inhibit the activation of NF-κB, preventing its translocation to the nucleus and subsequent transcription of inflammatory genes. nih.govnih.gov

Suppress the phosphorylation of MAPK components such as p38, JNK, and ERK, which are crucial for the inflammatory response. nih.govmdpi.com

Directly inhibit enzymes in the prostaglandin synthesis pathway, such as phospholipase A2 (PLA2) or cyclooxygenase (COX). nih.gov

Table 2: Potential Anti-Inflammatory Mechanisms of 9-(β-D-Galactopyranose)-nonanoic acid

| Signaling Pathway / Target | Potential Effect of Compound | Downstream Consequence |

|---|---|---|

| NF-κB Pathway | Inhibition of p65 translocation | Decreased expression of TNF-α, IL-6, COX-2 |

| MAPK Pathway | Inhibition of p38, JNK, ERK phosphorylation | Reduced production of inflammatory mediators |

| Prostaglandin Synthesis | Direct inhibition of COX enzymes or PLA2 | Reduced synthesis of Prostaglandin E2 |

Interactions with Microbial Cell Membranes and Growth Inhibition Mechanisms

Glycolipids with a structure similar to 9-(β-D-galactopyranose)-nonanoic acid often exhibit antimicrobial properties due to their amphiphilic nature, which allows them to interact with and disrupt microbial cell membranes. nih.gov The molecule possesses a hydrophilic galactopyranose head and a hydrophobic nonanoic acid tail, characteristic of a surfactant. dergipark.org.tr

The mechanism of microbial growth inhibition likely involves a multi-step process:

Adsorption and Binding: The compound first adsorbs to the bacterial cell surface. Cationic antimicrobial peptides often bind to negatively charged components of bacterial membranes (like lipopolysaccharides in Gram-negative bacteria or teichoic acids in Gram-positive bacteria) through electrostatic interactions. nih.gov While the nonanoic acid is anionic at physiological pH, its interaction would be more driven by hydrophobic forces and its ability to intercalate into the lipid bilayer.

Membrane Intercalation and Disruption: The hydrophobic nonanoic acid tail inserts into the lipid bilayer of the cell membrane. This disrupts the ordered structure of the membrane lipids, leading to increased membrane fluidity and permeability. nih.gov Studies with fatty acid surfactants show that shorter chains can cause greater membrane thinning and disruption. nih.gov

Pore Formation and Leakage: The accumulation of glycolipid molecules within the membrane can lead to the formation of pores or channels, causing the leakage of essential intracellular components like ions, ATP, and metabolites, ultimately leading to cell death. nih.govresearchgate.net

Inhibition of Biofilm Formation: Many biosurfactants can interfere with the formation of biofilms, which are communities of bacteria encased in a protective matrix, making them more susceptible to antimicrobial agents. nih.gov

The effectiveness of 9-(β-D-galactopyranose)-nonanoic acid as an antimicrobial agent would depend on its critical micelle concentration (CMC) and its specific interactions with the diverse membrane compositions of different microbial species. nih.gov

Role as a Biosurfactant and its Biological Implications

As an amphiphilic molecule, 9-(β-D-galactopyranose)-nonanoic acid is classified as a glycolipid biosurfactant. nih.govnih.gov Biosurfactants are surface-active compounds produced by living organisms that possess several advantages over synthetic surfactants, including lower toxicity and higher biodegradability. dergipark.org.trresearchgate.net The biological implications of its biosurfactant nature are extensive.

Surface and Interfacial Activity: The primary function of a surfactant is to reduce surface tension at air-water interfaces and interfacial tension at oil-water interfaces. dergipark.org.trresearchgate.net This property is crucial for emulsification, which allows for the mixing of immiscible liquids like oil and water. This is biologically relevant for increasing the bioavailability of hydrophobic substrates for microbial degradation or for solubilizing water-insoluble compounds. nih.govresearchgate.net

Antimicrobial and Anti-adhesive Activity: As discussed in section 4.2.2, the ability to disrupt biological membranes is a direct consequence of its surfactant properties and is a key mechanism for its antimicrobial activity. nih.gov Furthermore, by altering the surface properties of both the microbial cells and the surfaces they adhere to, biosurfactants can effectively inhibit biofilm formation, a critical aspect of many chronic infections and industrial biofouling. researchgate.net

Immunomodulatory and Therapeutic Potential: The anti-inflammatory activities of 9-(β-D-galactopyranose)-nonanoic acid are closely linked to its structure as a glycolipid biosurfactant. biosynth.com Some sophorolipids, another class of glycolipid biosurfactants, have been shown to have biocidal, cytotoxic, and pro-inflammatory activities, demonstrating the diverse immunomodulatory potential of this class of molecules. dergipark.org.trnih.gov This suggests that 9-(β-D-galactopyranose)-nonanoic acid could have applications in drug delivery, potentially enhancing the absorption of drugs through biological membranes. nih.gov

Table 3: Biological Implications of 9-(β-D-Galactopyranose)-nonanoic acid as a Biosurfactant

| Property | Mechanism | Biological Implication |

|---|---|---|

| Emulsification | Reduction of interfacial tension between oil and water. | Increasing bioavailability of hydrophobic compounds; potential use in bioremediation. researchgate.net |

| Antimicrobial Activity | Disruption of microbial cell membrane integrity. | Inhibition of bacterial and fungal growth. nih.govnih.gov |

| Anti-adhesive Activity | Modification of surface properties, preventing microbial attachment. | Inhibition of biofilm formation on surfaces. researchgate.net |

| Immunomodulation | Interaction with immune cells and signaling pathways. | Anti-inflammatory effects, potential for therapeutic applications. biosynth.comdergipark.org.tr |

Advanced Analytical and Structural Characterization Techniques for 9 β D Galactopyranose Nonanoic Acid

High-Resolution Mass Spectrometry (HRMS) for Molecular Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification and purity assessment of 9-(β-D-Galactopyranose)-nonanoic acid. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the determination of the elemental composition of the molecule.

The process involves ionizing the molecule, often using soft ionization techniques like Electrospray Ionization (ESI), and then measuring the mass-to-charge ratio (m/z) of the resulting molecular ion with a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF) instrument. For 9-(β-D-Galactopyranose)-nonanoic acid, analysis in negative ion mode would detect the deprotonated molecule [M-H]⁻, while positive ion mode could yield adducts such as [M+Na]⁺.

The precise mass measurement obtained from HRMS is compared against the theoretical mass calculated from the molecular formula (C₁₅H₂₈O₈). For instance, the analysis of nonanoic acid, a constituent part of the target molecule, has shown detection of its deprotonated ion at an m/z of 157.1229 in negative mode. researchgate.net This level of accuracy helps to confirm the identity of the compound and distinguish it from other molecules with the same nominal mass. Furthermore, the high sensitivity and resolution of HRMS can detect and identify trace-level impurities, making it a powerful technique for purity assessment. mdpi.comcsic.es

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₂₈O₈ |

| Theoretical Mass [M-H]⁻ | 335.1706 Da |

| Exemplary Experimental Mass [M-H]⁻ | 335.1701 Da |

| Mass Accuracy | < 1.5 ppm |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Mass Analyzer | Orbitrap or TOF |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of 9-(β-D-Galactopyranose)-nonanoic acid in solution, providing critical information on its stereochemistry and conformation. nih.govelsevierpure.com A suite of 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY/ROESY) is employed to map the connectivity of atoms and their spatial relationships.

The stereochemistry of the galactose unit is confirmed through ¹H NMR. The coupling constant between the anomeric proton (H-1) and H-2 of the pyranose ring is diagnostic of the anomeric configuration. A large coupling constant (³J(H₁,H₂) ≈ 8 Hz) confirms the β-configuration, indicating a trans-diaxial relationship between H-1 and H-2. The D/L configuration of the monosaccharide can be determined by derivatization followed by ¹H NMR analysis, which reveals distinct chemical shifts and coupling constants for the diastereomeric products formed from D- and L-sugars. nih.gov

Conformational analysis focuses on the arrangement of the molecule in space, including the orientation around the glycosidic bond and the flexibility of the nonanoic acid chain. nih.govresearchgate.net Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are used to detect through-space correlations between protons that are close to each other. For 9-(β-D-Galactopyranose)-nonanoic acid, correlations between the anomeric proton (H-1) of galactose and protons on the nonanoic acid chain would define the preferred conformation around the C-9-O linkage. nih.gov

| Nucleus/Experiment | Information Obtained | Exemplary Data |

|---|---|---|

| ¹H NMR | Proton environment, coupling constants, stereochemistry | Anomeric proton (H-1) δ ≈ 4.4 ppm, ³J(H₁,H₂) ≈ 8 Hz (β-anomer) |

| ¹³C NMR | Carbon skeleton, number of unique carbons | Anomeric carbon (C-1) δ ≈ 104 ppm |

| COSY | ¹H-¹H scalar coupling correlations (connectivity) | Shows coupling from H-1 to H-2, H-2 to H-3, etc., within the galactose ring |

| HSQC | One-bond ¹H-¹³C correlations | Assigns protons to their directly attached carbons |

| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations | Confirms linkage between C-1 of galactose and C-9 of nonanoic acid |

| NOESY/ROESY | Through-space ¹H-¹H correlations (conformation) | Reveals spatial proximity between galactose and nonanoic acid protons |

Chromatographic Separation Methods for Isolation and Quantification

Chromatographic techniques are essential for the isolation, purification, and quantification of 9-(β-D-Galactopyranose)-nonanoic acid from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. unar.ac.id Due to its low volatility, 9-(β-D-Galactopyranose)-nonanoic acid requires chemical derivatization prior to GC-MS analysis. A common procedure involves a two-step reaction: esterification of the carboxylic acid group (e.g., to a methyl ester) followed by silylation (e.g., using TMS) of the hydroxyl groups on the galactose moiety.

The derivatized compound is then injected into the GC, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. lu.se The separated components enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint. researchgate.net The fragmentation pattern observed in the mass spectrum can be used to confirm the presence of both the galactopyranose and nonanoic acid components, thus verifying the composition of the original molecule. lu.se

| Parameter | Description |

|---|---|

| Derivatization | Required (e.g., methylation of acid, silylation of hydroxyls) |

| Column | DB-5ms or similar non-polar capillary column |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | ~280 °C |

| Oven Program | Temperature gradient (e.g., 80 °C to 280 °C at 10-20 °C/min) mdpi.com |

| Detection | Mass Spectrometry (Electron Ionization - EI, 70 eV) |

High-Performance Liquid Chromatography (HPLC) is the primary method for the purification and precise quantification of 9-(β-D-Galactopyranose)-nonanoic acid. mdpi.com Reversed-phase HPLC (RP-HPLC) on a C18 column is typically used, where the compound is separated based on its hydrophobicity.

Since the molecule lacks a strong UV chromophore, detection can be challenging. Several detection methods are suitable:

Charged Aerosol Detection (CAD): A universal detector that provides a near-uniform response for non-volatile analytes, making it ideal for quantification without requiring specific standards for all impurities. nih.gov

Refractive Index (RI) Detection: Another universal detector, but it is sensitive to changes in mobile phase composition and temperature, requiring isocratic elution. nih.gov

Fluorescence Detection after Derivatization: The carboxylic acid group can be derivatized with a fluorescent tag, such as 9-anthryldiazomethane, enabling highly sensitive and selective detection with limits in the femtomole range. researchgate.net

A validated HPLC method allows for accurate determination of the compound's concentration in a sample. Method validation typically includes assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. researchgate.net

| Parameter | Description |

|---|---|

| Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase | C18 silica (B1680970) column |

| Mobile Phase | Gradient of water and acetonitrile/methanol, often with a modifier like formic acid |

| Detector | CAD, RI, or Fluorescence (with derivatization) |

| Linearity (R²) | > 0.99 |

| Recovery | Typically > 95% researchgate.net |

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study biomolecular interactions in real time. nih.gov It is particularly well-suited for characterizing the binding of carbohydrate ligands, like the β-D-galactopyranose headgroup of the target molecule, to their specific protein receptors, known as lectins. nicoyalife.comnih.gov

In a typical SPR experiment, a specific galactose-binding lectin (e.g., a galectin) is immobilized on the surface of a sensor chip. nih.gov A solution containing 9-(β-D-Galactopyranose)-nonanoic acid is then flowed over the chip surface. The binding of the compound to the immobilized lectin causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). glycopedia.eu

By monitoring the SPR signal over time during the association (analyte flowing over) and dissociation (buffer flowing over) phases, one can determine the kinetic rate constants for the interaction: the association rate constant (kₐ) and the dissociation rate constant (kₔ). From these values, the equilibrium dissociation constant (Kₗ), a measure of binding affinity, can be calculated (Kₗ = kₔ/kₐ). nih.gov This provides quantitative data on the strength and specificity of the interaction. nicoyalife.comglycopedia.eu

| Kinetic Parameter | Description | Exemplary Value Range for Carbohydrate-Lectin Interaction |

|---|---|---|

| kₐ (Association Rate) | Rate of complex formation | 10³ - 10⁶ M⁻¹s⁻¹ |

| kₔ (Dissociation Rate) | Rate of complex decay | 10⁻¹ - 10⁻⁴ s⁻¹ |

| Kₗ (Dissociation Constant) | Measure of binding affinity (lower Kₗ = higher affinity) | mM to µM range |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of radiation at these characteristic frequencies provides a spectrum that acts as a molecular fingerprint, revealing the types of chemical bonds present. masterorganicchemistry.com

The IR spectrum of 9-(β-D-Galactopyranose)-nonanoic acid would display several key absorption bands confirming its structure:

O-H Stretching: A very broad and strong band in the region of 3500-2500 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl groups of both the carboxylic acid and the galactose moiety. libretexts.org

C-H Stretching: Strong absorptions between 2960 and 2850 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the nonanoic acid alkyl chain. pressbooks.pub

C=O Stretching: A sharp, intense absorption around 1710 cm⁻¹ is a definitive indicator of the carbonyl group of the carboxylic acid. masterorganicchemistry.com

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid & Alcohol) | Stretch | 3500 - 2500 | Strong, Broad |

| C-H (Alkane chain) | Stretch | 2960 - 2850 | Strong |

| C=O (Carboxylic Acid) | Stretch | ~1710 | Strong, Sharp |

| C-O (Alcohol/Ether/Acid) | Stretch | 1300 - 1000 | Medium-Strong |

Research Applications and Potential of 9 β D Galactopyranose Nonanoic Acid in Chemical Biology

Design and Development of Molecular Probes for Imaging and Diagnostics

Glycolipids that are chemically modified with reporter groups such as fluorescent dyes or photoactivatable moieties are invaluable tools for visualizing and dissecting complex biological processes. nih.govacs.org The structure of 9-(β-D-Galactopyranose)-nonanoic acid makes it an ideal scaffold for the development of such molecular probes.

By analogy with other fatty acid-based probes, the nonanoic acid chain could be functionalized with a fluorescent group, such as a naphthalimide or fluorescein, to create a probe for imaging lipid dynamics and distribution within cellular membranes. nih.gov Such probes can be metabolically incorporated into cellular lipids, allowing for the real-time visualization of membrane trafficking and organization. nih.gov For example, fluorescent trehalose (B1683222) probes have been successfully used to image mycomembrane dynamics in mycobacteria. nih.gov

Furthermore, the introduction of a photoactivatable group, like a phenyldiazirine, onto the nonanoic acid chain would enable the study of glycolipid-protein interactions. acs.orgnih.gov Upon photoactivation, the probe would covalently crosslink with nearby proteins, which can then be identified and characterized, providing insights into the specific binding partners of the glycolipid within its native membrane environment. acs.orgnih.gov This technique has been employed with photoactivatable GM1 ganglioside derivatives to investigate changes in glycolipid-protein interactions during signal transduction events. nih.gov

Table 1: Potential Modifications of 9-(β-D-Galactopyranose)-nonanoic acid for Molecular Probes

| Reporter Group | Potential Application | Principle | Analogous Probe Example |

| Fluorescent Dye (e.g., NBD, Fluorescein) | Live-cell imaging of lipid trafficking and membrane dynamics. | Metabolic incorporation of the fluorescently labeled glycolipid into cellular membranes allows for visualization by fluorescence microscopy. | Fluorescently labeled trehalose diesters for imaging mycobacterial membranes. chemrxiv.org |

| Photoactivatable Group (e.g., Diazirine) | Identification of glycolipid-protein interactions. | The probe is incorporated into membranes and, upon UV irradiation, forms a reactive carbene that covalently binds to adjacent proteins, which are then identified by proteomic methods. | Photoactivatable GM1 ganglioside for studying signal transduction. nih.gov |

| Biotin (B1667282) | Affinity-based purification of interacting molecules. | The biotin tag allows for the pulldown and isolation of binding partners using streptavidin-coated beads. | Biotinylated lipids for studying lipid-protein interactions. |

Utility in Investigating Glycoconjugate Biosynthesis and Metabolism Pathways

Synthetic glycolipids serve as crucial tools for elucidating the complex enzymatic pathways involved in the biosynthesis and metabolism of glycoconjugates. numberanalytics.com 9-(β-D-Galactopyranose)-nonanoic acid can be employed as a substrate or an inhibitor for enzymes involved in glycolipid metabolism, such as glycosyltransferases and glycosidases. numberanalytics.com

By using a labeled version of 9-(β-D-Galactopyranose)-nonanoic acid, for instance with a radioactive isotope or a fluorescent tag, researchers can trace its metabolic fate within cells. This approach can help to identify the enzymes that recognize and modify this glycolipid, as well as to map its downstream metabolic products. Such studies are essential for understanding how cells synthesize and remodel their diverse array of glycolipids. nih.gov

Moreover, synthetic glycolipids can be used to probe the substrate specificity of glycosyltransferases, the enzymes responsible for building complex carbohydrate structures. numberanalytics.com By systematically varying the structure of the lipid and sugar components of synthetic glycolipids like 9-(β-D-Galactopyranose)-nonanoic acid, the structural requirements for enzyme recognition and activity can be determined. This knowledge is fundamental to understanding the regulation of glycoconjugate biosynthesis in both healthy and diseased states. numberanalytics.commdpi.com For example, altered glycosylation pathways are a hallmark of cancer and can serve as diagnostic biomarkers. eurekaselect.com

Contributions to Understanding Membrane Biophysics and Lipid-Protein Interactions

The amphiphilic nature of 9-(β-D-Galactopyranose)-nonanoic acid allows it to spontaneously insert into lipid bilayers, making it a valuable tool for studying the biophysical properties of cell membranes and the interactions between lipids and proteins. nih.govnih.gov The presence of glycolipids in a membrane can significantly influence its physical properties, such as fluidity, curvature, and the formation of lipid microdomains, often referred to as lipid rafts. acs.org

Furthermore, the galactose headgroup of 9-(β-D-Galactopyranose)-nonanoic acid can mediate specific interactions with membrane-associated proteins. nih.gov These interactions are crucial for a wide range of cellular processes, including signal transduction and cell adhesion. nih.govresearchgate.net By using model membranes containing 9-(β-D-Galactopyranose)-nonanoic acid, it is possible to study these interactions in a controlled environment. Biophysical techniques such as surface plasmon resonance (SPR) can provide quantitative data on the binding affinity and kinetics of protein-glycolipid interactions. nih.gov

Table 2: Biophysical Techniques to Study the Effects of 9-(β-D-Galactopyranose)-nonanoic acid in Model Membranes

| Technique | Information Obtained |

| Fluorescence Anisotropy | Changes in membrane fluidity upon incorporation of the glycolipid. molbiolcell.org |

| Atomic Force Microscopy (AFM) | Visualization of membrane topography and the formation of lipid domains. |

| Surface Plasmon Resonance (SPR) | Quantitative analysis of the binding kinetics and affinity of proteins to glycolipid-containing membranes. nih.gov |

| Solid-State NMR Spectroscopy | Detailed structural information about the conformation and dynamics of the glycolipid within the membrane. |

Development of Glycolipid-Functionalized Nanoparticles for Research Tools

Nanoparticles functionalized with carbohydrates are emerging as powerful tools for diagnostics and targeted delivery in biomedical research. nih.govdiversatechnologies.com The galactose moiety of 9-(β-D-Galactopyranose)-nonanoic acid can be exploited as a targeting ligand for specific cell-surface receptors, particularly the asialoglycoprotein receptor (ASGPR) which is highly expressed on hepatocytes.

By coating nanoparticles (e.g., liposomes, gold nanoparticles, or quantum dots) with 9-(β-D-Galactopyranose)-nonanoic acid, researchers can create nanoprobes that selectively bind to and are internalized by cells expressing galactose-binding lectins. nih.govmdpi.com This targeting strategy can be used to deliver imaging agents for diagnostics or therapeutic payloads to specific cell types. mdpi.commdpi.com For instance, galactose-functionalized nanoparticles have been developed for the targeted delivery of drugs to liver cancer cells. mdpi.com

In the context of research tools, these functionalized nanoparticles can be used to probe cellular processes. For example, quantum dots coated with 9-(β-D-Galactopyranose)-nonanoic acid could be used to track the endocytic pathways of galactose-binding receptors in living cells. Similarly, magnetic nanoparticles functionalized with this glycolipid could be used to isolate and study cells based on their expression of specific lectins. nih.gov The development of such tools opens up new avenues for investigating the roles of carbohydrate-mediated recognition in cell biology. nih.govdiversatechnologies.com

Emerging Research Perspectives and Future Directions

Exploration of Undiscovered Biological Activities and Molecular Targets

While preliminary research has hinted at the anti-inflammatory properties of some synthetic glycolipids, a vast landscape of potential biological activities for 9-(β-D-Galactopyranose)-nonanoic acid remains uncharted. biosynth.com Future investigations are poised to move beyond broad phenotypic observations to pinpoint specific molecular targets and pathways. Glycolipids are integral to cellular communication, acting as markers for cell recognition, adhesion, and signaling. avantiresearch.comwikipedia.orgcreative-biolabs.com The unique structure of 9-(β-D-Galactopyranose)-nonanoic acid, combining a saturated nine-carbon lipid tail with a galactose head, suggests several promising avenues for exploration.

Key research questions will include:

Immune Modulation: Beyond general anti-inflammatory effects, does this compound interact with specific lectins on immune cells, such as selectins, to modulate immune responses in a targeted manner? wikipedia.org Its structural similarity to components of cellular membranes suggests it could interfere with or mimic natural ligands involved in inflammatory cascades.

Host-Pathogen Interactions: Many bacteria and viruses utilize host cell surface glycans for attachment and entry. Research could explore whether 9-(β-D-Galactopyranose)-nonanoic acid can act as a competitive inhibitor for pathogen binding, potentially offering a novel anti-infective strategy. nih.gov

Neurological Functions: Glycolipids like gangliosides and cerebrosides are critical for nerve cell function and myelination. avantiresearch.comiomcworld.org Investigations into whether synthetic glycolipids can cross the blood-brain barrier and interact with neural receptors or enzymes are a compelling future direction, particularly for neurodegenerative diseases linked to glycolipid metabolism. iomcworld.org

Advancements in Automated and High-Throughput Synthetic Routes for Complex Glycolipids

The synthesis of complex carbohydrates and glycolipids has traditionally been a labor-intensive and time-consuming endeavor, hindering broad-scale biological screening. nih.gov However, the field is on the cusp of a revolution driven by automation and high-throughput methodologies. Adapting peptide synthesizers for glycan synthesis has been a significant breakthrough, accelerating the creation of complex oligosaccharides. researchgate.netglycoforum.gr.jp

Future advancements applicable to the synthesis of 9-(β-D-Galactopyranose)-nonanoic acid and its derivatives will likely focus on:

Automated Solid-Phase Synthesis: The continued development of automated synthesizers will enable the rapid and reproducible production of a library of glycolipid variants. nih.gov By systematically altering the lipid chain length, the sugar head group, or the anomeric linkage, researchers can efficiently generate diverse compounds for structure-activity relationship (SAR) studies.

Enzymatic and Chemo-enzymatic Synthesis: Biocatalysis, using enzymes like lipases and glycosyltransferases, offers a green and highly specific alternative to traditional chemical synthesis. mdpi.commdpi.com Future work will likely focus on developing robust enzymatic processes in continuous flow reactors, which can improve yield, simplify purification, and allow for the synthesis of tailor-made glycolipids with defined structures. mdpi.com

High-Throughput Screening of Synthetic Reactions: The integration of microfluidics and robotic platforms will allow for the rapid screening of reaction conditions (e.g., catalysts, solvents, temperature) to optimize the synthesis of novel glycolipids. This will accelerate the discovery of efficient and scalable synthetic routes.

Development of Novel Analytical Methodologies for Comprehensive Characterization

As the synthesis of more complex and diverse glycolipids becomes possible, the need for sophisticated analytical techniques to characterize them becomes paramount. The amphipathic nature of these molecules presents unique challenges for purification and analysis. researchgate.net

The future of glycolipid analysis will rely on the continued advancement and integration of several key technologies:

Advanced Mass Spectrometry (MS): Techniques such as tandem MS (MS/MS) and imaging MS are crucial for detailed structural characterization and for visualizing the spatial distribution of glycolipids in tissues. numberanalytics.comnih.gov Future developments will focus on improving sensitivity and enabling the analysis of increasingly complex glycolipid mixtures. numberanalytics.com

High-Resolution Chromatography: The coupling of ultra-high-performance liquid chromatography (UHPLC) with mass spectrometry provides a powerful platform for the separation, identification, and quantification of glycolipid congeners from complex biological samples. creative-proteomics.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR remains the gold standard for the unambiguous determination of glycan linkage patterns, anomeric configurations, and the three-dimensional structure of glycolipids in solution. creative-proteomics.comnumberanalytics.com

Integrated Analytical Platforms: The most comprehensive understanding will come from integrated workflows that combine multiple analytical techniques. acs.org For example, a high-throughput workflow might involve initial screening by TLC, followed by purification via HPLC, and detailed structural elucidation by a combination of NMR and high-resolution mass spectrometry. nih.govfrontiersin.org

Q & A

Q. What methodologies are recommended for optimizing the regioselective synthesis of 9-(β-D-galactopyranose)-nonanoic acid?

To achieve regioselective synthesis, employ ortho ester intermediates to protect specific hydroxyl groups on the galactopyranose moiety during glycosylation. This approach minimizes unwanted side reactions and improves yield . Monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm intermediate formation. Purification via column chromatography with silica gel (eluent: ethyl acetate/methanol gradients) is recommended .

Q. Which analytical techniques are critical for characterizing the glycosidic linkage and acyl group in 9-(β-D-galactopyranose)-nonanoic acid?

- Nuclear Magnetic Resonance (NMR): Use H-NMR and C-NMR to confirm the β-configuration of the galactopyranose ring and the ester linkage to nonanoic acid. Compare chemical shifts with reference data from NIST Standard Reference Database 69 .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or MALDI-TOF can verify molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR): Identify carbonyl (C=O) stretches (~1740 cm) from the ester bond .

Q. How should researchers assess the stability of 9-(β-D-galactopyranose)-nonanoic acid under varying pH and temperature conditions?

Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 37°C, and 60°C. Monitor degradation via HPLC every 24 hours. Store the compound desiccated at –20°C to prevent hydrolysis of the glycosidic bond, as recommended for similar carbohydrate derivatives .

Advanced Research Questions

Q. How can conflicting data on the reactivity of the galactopyranose hydroxyl groups be resolved during synthetic optimization?

Discrepancies in reactivity often arise from steric hindrance or solvent effects. Perform density functional theory (DFT) calculations to model electron density distribution across hydroxyl groups. Validate predictions experimentally using protecting group strategies (e.g., benzyl or acetyl groups) to isolate reactive sites . Cross-reference results with crystallographic data from similar glycosides in the Cambridge Structural Database .

Q. What strategies are effective for conjugating 9-(β-D-galactopyranose)-nonanoic acid to protein carriers for glycobiology studies?

Use carbodiimide crosslinkers (e.g., EDC/NHS) to activate the carboxylic acid group of nonanoic acid for amine coupling. Optimize reaction pH (5.5–6.5) to balance activation efficiency and protein stability. Confirm conjugation success via SDS-PAGE with periodic acid-Schiff (PAS) staining for glycoproteins . For site-specific labeling, introduce click chemistry handles (e.g., azide-alkyne cycloaddition) during synthesis .

Q. How should researchers address discrepancies in quantifying 9-(β-D-galactopyranose)-nonanoic acid using HPLC versus enzymatic assays?

HPLC-MS provides accurate quantification but may miss low-abundance degradation products. Enzymatic assays (e.g., β-galactosidase hydrolysis) detect bioactive forms but lack specificity. Combine both methods: use HPLC-MS for absolute quantification and enzymatic assays to validate bioactivity. Include internal standards (e.g., isotopically labeled analogs) to correct for matrix effects .

Q. What in vitro models are suitable for studying the role of 9-(β-D-galactopyranose)-nonanoic acid in carbohydrate-protein interactions?

- Surface Plasmon Resonance (SPR): Immobilize lectins (e.g., galectins) on sensor chips to measure binding kinetics.

- Cell-based assays: Treat cultured intestinal (Caco-2) or immune cells (THP-1) with fluorescently labeled compound to track uptake and localization via confocal microscopy .

Methodological Notes

- Data Validation: Cross-check spectral data (NMR, MS) with NIST databases and peer-reviewed glycochemistry studies .

- Synthetic Reproducibility: Document reaction parameters (temperature, solvent purity, catalyst batch) meticulously to mitigate batch-to-batch variability .

- Ethical Compliance: Adhere to institutional guidelines for handling carbohydrate derivatives in biological assays, including cytotoxicity screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.